Benzyl-Propyl-Ammonium Chloride
Overview
Description
Synthesis Analysis
The synthesis of similar quaternary ammonium compounds often involves the reaction of a tertiary amine with an alkyl halide . For instance, a novel series of methoxybenzyl-containing quaternary ammonium surfactants were synthesized from m-methoxybenzyl chloride and N, N-dimethyl-N-alkyl tertiary amine .Molecular Structure Analysis
The molecular structure of quaternary ammonium salts is closely related to their antimicrobial activity . The structure typically consists of a central nitrogen atom surrounded by four organic groups, which can be the same or different .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination of alkyl benzenes is one such reaction . The reaction proceeds by the free radical process, involving the intermediacy of free chlorine atoms .Scientific Research Applications
Electrochemical Properties
Benzyl-substituted quaternary ammonium ions, including benzyl-propyl-ammonium chloride, have been studied for their electrochemical properties. These compounds form room-temperature ionic liquids with chloroaluminate ions, which are particularly useful in electrolytes for sodium batteries. The asymmetric structure of these ammonium chlorides significantly lowers the melting point and viscosity, and enhances conductivity, making them suitable for electrochemical applications (Kim, Lang, & Kohl, 2005).
Analysis in Industrial Processes
In industrial and pharmaceutical processes, the analysis of residual products, including benzyl-substituted ammonium compounds like this compound, is crucial for quality control. This involves studying impurities in raw materials and synthesized products, ensuring minimal toxic residual products. Analytical methods like liquid chromatography have been developed to identify and quantify such compounds in technical contexts (Prieto-Blanco, López-Mahía, & Prada-Rodríguez, 2009).
Reactions with Organomagnesium Compounds
Research has been conducted on the reaction of ammonium salts containing benzyl-propyl groups with organomagnesium compounds. This study contributes to the understanding of the stability and reactivity of these compounds, which is relevant for various chemical synthesis processes (Perevalova & Ustynyuk, 1963).
Application in Synthesis
This compound has been used as a catalyst in the synthesis of complex organic compounds. For instance, it has been utilized in the one-pot synthesis of spiroacenaphthylene derivatives in a water medium, showcasing its role as an efficient and reusable catalyst in organic synthesis (Zheng & Li, 2012).
Mechanism of Action
The mechanism of action of quaternary ammonium compounds like BPAC is believed to involve the disruption of cell membranes . The positively charged compound is adsorbed onto the surface of the bacteria, penetrates the cell wall, and combines with the lipid and protein layers of the cell membrane . This prevents normal ion exchange and material exchange between the bacteria and the outside world, and destroys the protoplasmic membrane that controls the permeability of the cell, causing the extravasation of the intracellular material, resulting in the death of the bacteria .
Safety and Hazards
Benzyl chloride, a similar compound to BPAC, is considered hazardous. It is combustible, may be corrosive to metals, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause drowsiness or dizziness, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
N-benzylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJITSGSJIKLAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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